TAPI-2
Overview
Description
Mechanism of Action
Target of Action
TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloproteases (MMPs), tumor necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also acts as a weak inhibitor of angiotensin-converting enzyme .
Biochemical Pathways
This compound affects several biochemical pathways through its inhibition of MMPs, TACE, and ADAM. For instance, it blocks the shedding of cell surface proteins such as TGF-α and β-amyloid precursor protein induced by phorbol-12-myristate-13-acetate (PMA) . This action can impact pathways related to cell signaling and communication.
Result of Action
The inhibition of MMPs, TACE, and ADAM by this compound results in the modulation of various cellular processes. For example, it can prevent the entry of infectious SARS-CoV . It also inhibits the release of TNF-α , a cytokine involved in systemic inflammation.
Biochemical Analysis
Biochemical Properties
TAPI-2 plays a crucial role in biochemical reactions by inhibiting the activity of MMPs and ADAMs, including tumor necrosis factor α-converting enzyme (TACE) and ADAM17 . These enzymes are involved in the proteolytic processing of various cell surface proteins, such as transforming growth factor α (TGF-α) and β-amyloid precursor protein . By inhibiting these enzymes, this compound can prevent the shedding of these proteins from the cell surface, thereby modulating various cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . Additionally, this compound can prevent the cleavage of amphiregulin (AREG) in breast cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMPs and ADAMs.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of MMPs and ADAMs, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of various cell surface proteins, leading to altered cell signaling and gene expression. For example, this compound has been shown to decrease the protein levels of Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells . This inhibition of Notch signaling contributes to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C under desiccating conditions . Its activity may decrease over time, particularly when exposed to light and moisture. Long-term studies have shown that this compound can maintain its inhibitory effects on MMPs and ADAMs for several weeks when stored properly . In vitro and in vivo studies have also demonstrated that this compound can have sustained effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of MMPs and ADAMs without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the inhibitory effects of this compound plateau at certain concentrations, indicating that higher doses may not necessarily result in increased efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with MMPs and ADAMs . These enzymes play critical roles in the degradation of extracellular matrix proteins and the processing of cell surface proteins. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its effects on cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its solubility and stability. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its inhibitory effects on MMPs and ADAMs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the cell membrane, where it inhibits the shedding of cell surface proteins by MMPs and ADAMs . This localization is essential for the compound’s ability to modulate cell signaling and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAPI-2 involves the use of hydroxamate-based inhibitors. The compound is typically synthesized through a series of chemical reactions that include the formation of amide bonds and the incorporation of hydroxamic acid groups. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
TAPI-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound with altered functional groups .
Scientific Research Applications
TAPI-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and other enzymes.
Biology: Employed in research on cell signaling pathways, particularly those involving tumor necrosis factor alpha and related enzymes.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
TAPI-1: Another inhibitor of matrix metalloproteinases and tumor necrosis factor alpha-converting enzyme, but with different potency and selectivity.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in cancer research.
Batimastat: Similar to Marimastat, used for its inhibitory effects on matrix metalloproteinases .
Uniqueness of TAPI-2
This compound is unique due to its broad-spectrum inhibitory activity against multiple enzymes, including matrix metalloproteinases, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. This makes it a valuable tool in research for studying the complex interactions between these enzymes and their roles in various biological processes .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-RMTCENKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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